1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-
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Overview
Description
1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The presence of the methoxy and methylphenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- typically involves the reaction of suitable starting materials under controlled conditions. One common method includes the condensation of a substituted benzaldehyde with a suitable isobenzofuranone precursor in the presence of a catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-(4-Methoxy-3-methylphenyl)-ethylamine
- 1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone
Uniqueness
1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- stands out due to its unique isobenzofuranone core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
188716-73-6 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H16O4/c1-11-9-12(7-8-16(11)21-2)15(19)10-17-13-5-3-4-6-14(13)18(20)22-17/h3-9,17H,10H2,1-2H3 |
InChI Key |
XBZSNDXWBSNZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
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